molecular formula C14H14N2O B2507448 N-(5-amino-2-methylphenyl)benzamide CAS No. 223138-39-4

N-(5-amino-2-methylphenyl)benzamide

Cat. No.: B2507448
CAS No.: 223138-39-4
M. Wt: 226.279
InChI Key: OYNOCAXBTUAATH-UHFFFAOYSA-N
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Description

N-(5-amino-2-methylphenyl)benzamide: is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol This compound is known for its unique structure, which includes an amino group attached to a methyl-substituted phenyl ring, and a benzamide moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(5-amino-2-methylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heme oxygenase-1, an enzyme involved in the degradation of heme to biliverdin, iron ions, and carbon monoxide The interaction with heme oxygenase-1 suggests that this compound may have antioxidant properties

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of certain transcription factors, leading to changes in gene expression profiles. This compound can also impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux and levels of metabolites within the cell . These effects on cellular processes highlight the potential of this compound as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, potentially inhibiting or activating their activity. For instance, its interaction with heme oxygenase-1 involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition can result in decreased production of biliverdin and other heme degradation products. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under certain conditions, but may degrade over extended periods or under specific environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it may influence the activity of enzymes involved in the degradation of heme, such as heme oxygenase-1 . Additionally, it may affect other metabolic pathways by modulating the activity of enzymes involved in cellular respiration, lipid metabolism, and amino acid synthesis . These interactions can lead to changes in metabolic flux and levels of metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. The compound may be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its activity and function, thereby determining its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound is a key factor in determining its specific biological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-methylphenyl)benzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-amino-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(5-amino-2-methylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It can act as a ligand in biochemical assays .

Medicine: It can be used to design and test new therapeutic agents .

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Comparison: N-(5-amino-2-methylphenyl)benzamide is unique due to the position of the amino and methyl groups on the phenyl ring. This specific arrangement can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities in biochemical assays .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNOCAXBTUAATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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